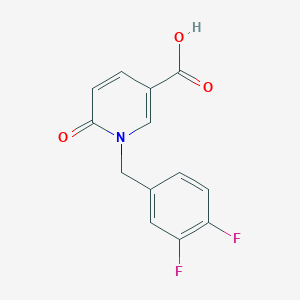

1-(3,4-二氟苄基)-6-氧代-1,6-二氢吡啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

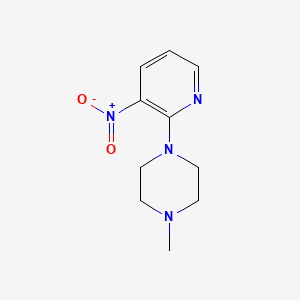

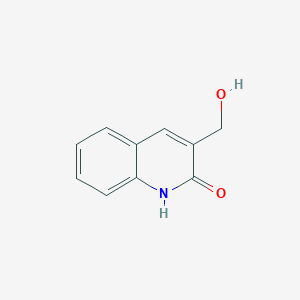

The compound "1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid" is a derivative of the 1,4-dihydropyridine (DHP) class, which is of significant interest in medicinal chemistry due to their biological activities. The DHP core is a common motif in various pharmacologically active compounds and is known for its cardiovascular properties, among other activities.

Synthesis Analysis

The synthesis of DHP derivatives can be achieved through various methods. One approach involves the reaction of tri(o-fluorobenzyl)tin chloride with sodium salts of heteroaromatic carboxylic acids to yield complexes, which can be further manipulated to obtain the desired DHP compounds . Another method includes the generation of 1-acyl-4-benzylpyridinium salts from 1-acyl-4-alkylidene-1,4-dihydropyridines and corresponding acids, which can be used to synthesize acyl fluorides, a key step in the synthesis of DHP derivatives . Additionally, a new protocol using 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid has been reported for the synthesis of novel 4-pyrazolyl 1,4-dihydropyridines, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of DHP derivatives is characterized by the presence of a 1,4-dihydropyridine ring. In some cases, the tin atoms in related structures are rendered five-coordinate in a trigonal bipyramidal structure by coordinating with a pyridine nitrogen atom of the carboxylate group, leading to a one-dimensional linear polymer . The structural and electronic relationships of these compounds are crucial for their reactivity and can be studied using experimental techniques such as X-ray diffraction and theoretical investigations including ab initio and DFT MO calculations .

Chemical Reactions Analysis

DHP derivatives can undergo various chemical reactions, including the formation of carboxylic acid fluorides, which are important intermediates in organic synthesis. The reactivity of these compounds is influenced by the presence of electron-withdrawing groups, such as fluorine atoms, which can stabilize the intermediate species during the reaction . The synthesis of DHP derivatives can also be influenced by the choice of catalyst and reaction conditions, as demonstrated by the use of trifluorobenzeneboronic acid in an ionic liquid medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHP derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and electronic properties of the molecule, which in turn can impact its biological activity. The stability of these compounds can vary, with some showing unexpected thermal instability, which can be exploited for synthetic purposes . The solubility, melting point, and other physical properties are determined by the substituents on the DHP ring and the overall molecular conformation.

科学研究应用

全氟化酸的生物蓄积潜力

对全氟化酸的研究,包括全氟化羧酸 (PFCAs) 和磺酸 (PFASs),表明它们在全球范围内具有环境持久性和可检测性。这些化合物的生物蓄积潜力与氟化碳链的长度直接相关,PFASs 的生物蓄积性高于相同链长的 PFCAs。根据监管标准,含七个或更少氟化碳的 PFCAs 不被认为具有生物蓄积性,这表明对氟化化合物环境影响的细致理解,可以扩展到对 1-(3,4-二氟苄基)-6-氧代-1,6-二氢吡啶-3-甲酸的研究中 (康德等人,2008)。

多氟烷基化学品的微生物降解

多氟烷基化学品的降解,可能包括与本问题中类似的复杂分子,是环境科学的一个领域,探索此类化合物的分解和环境归宿。这些研究强调了理解影响氟化化合物在环境中持久性和转化的化学和生物途径的重要性,可能为 1-(3,4-二氟苄基)-6-氧代-1,6-二氢吡啶-3-甲酸 等复杂氟化分子的环境行为提供见解 (刘和阿文达诺,2013)。

有机污染物降解中的氧化还原介体

氧化还原介体在增强 recalcitrant 有机污染物的酶促降解效率中的作用突出了化学化合物参与或促进环境修复过程的潜力。此类研究指出了化学化合物在环境科学中的更广泛应用,特别是在持久性有机污染物的降解和转化中 (侯赛因和侯赛因,2007)。

1,4-二氢吡啶的合成和应用

1,4-二氢吡啶在合成有机化学和药理学中具有重要意义,表明 1-(3,4-二氟苄基)-6-氧代-1,6-二氢吡啶-3-甲酸 等衍生物在这些领域具有潜在应用。汉奇缩合反应是合成 1,4-二氢吡啶的主要方法,表明了在药学中合成和应用具有相似结构的化合物的途径 (索哈尔,2021)。

安全和危害

属性

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c14-10-3-1-8(5-11(10)15)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDASTILPYZJIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377521 |

Source

|

| Record name | 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

CAS RN |

242797-29-1 |

Source

|

| Record name | 1-[(3,4-Difluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1303873.png)

![4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B1303877.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1303890.png)

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)